4-Mercapto-methylpyrazole

Description

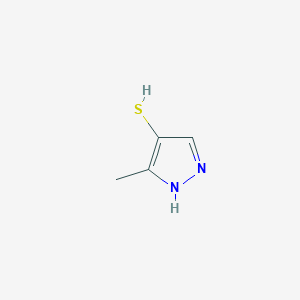

4-Mercapto-methylpyrazole is a pyrazole derivative characterized by a thiol (-SH) group and a methyl (-CH₃) substituent at the 4-position of the pyrazole ring. This structure confers unique chemical properties, including enhanced nucleophilicity due to the thiol group and moderate lipophilicity from the methyl substituent. The compound’s reactivity and stability are influenced by its substituents, making it a candidate for applications in coordination chemistry, catalysis, or materials science.

Properties

Molecular Formula |

C4H6N2S |

|---|---|

Molecular Weight |

114.17 g/mol |

IUPAC Name |

5-methyl-1H-pyrazole-4-thiol |

InChI |

InChI=1S/C4H6N2S/c1-3-4(7)2-5-6-3/h2,7H,1H3,(H,5,6) |

InChI Key |

SVMKSEFKYPGSIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-methylpyrazole typically involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Mercapto-methylpyrazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the mercapto group to a methyl group.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Methyl-substituted pyrazoles.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-Mercapto-methylpyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 4-Mercapto-methylpyrazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The mercapto group plays a crucial role in these interactions by forming strong bonds with metal ions or other reactive sites on the enzyme .

Comparison with Similar Compounds

Substituent Profiles

- 4-Mercapto-methylpyrazole : Features a thiol (-SH) and methyl (-CH₃) group at position 3. The thiol group enables metal coordination and disulfide formation, while the methyl group enhances steric bulk and lipophilicity.

- Compound 3 () : A pyrazolopyrimidine derivative with a hydrazine (-NH-NH₂) group and a p-tolyl (aryl) substituent. The hydrazine moiety facilitates isomerization and reactivity in heterocyclic transformations .

- Compound 7/9 (): Pyrazolotriazolopyrimidines with fused triazole and pyrimidine rings.

Molecular Complexity

Reactivity and Stability

- This compound : The thiol group is prone to oxidation, forming disulfides, while the methyl group stabilizes the ring against electrophilic attack.

- Compounds 6–11 (): Exhibit isomerization under acidic or thermal conditions due to fused ring strain, a behavior absent in monocyclic pyrazoles .

- Compound 3 () : Hydrazine substituents enable condensation reactions (e.g., with ketones or aldehydes), contrasting with the thiol’s nucleophilic reactivity .

Data Table: Comparative Analysis of Pyrazole Derivatives

Research Findings and Implications

- Structural Flexibility : Fused-ring pyrazoles (e.g., ’s compounds) offer tunable pharmacophores but require intricate synthesis, whereas this compound’s simplicity enables rapid functionalization .

- Reactivity : The thiol group in this compound provides distinct advantages in metal coordination compared to the hydrazine or aryl groups in ’s derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.